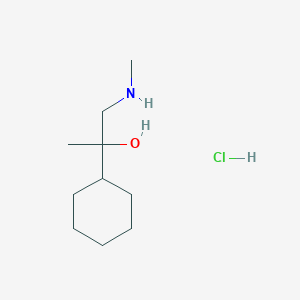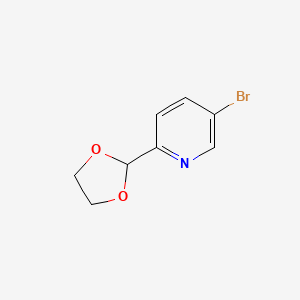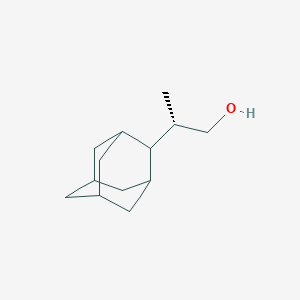
2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in powder form and is known for its stability under normal storage conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 2-chloropropan-1-ol, followed by the addition of methylamine. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the conversion rates and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Cyclohexyl ketone derivatives.
Reduction: Cyclohexyl alcohol derivatives.
Substitution: N-alkylated derivatives.
Applications De Recherche Scientifique
2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclohexyl-1-(methylamino)ethanol
- 2-Cyclohexyl-1-(methylamino)butan-2-ol
- 2-Cyclohexyl-1-(methylamino)pentan-2-ol
Uniqueness
2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
2-cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(12,8-11-2)9-6-4-3-5-7-9;/h9,11-12H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYCESMPHJOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)(C1CCCCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-Tert-butyl-1,2-oxazol-3-yl)methyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2811570.png)
![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2811574.png)
![3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide](/img/structure/B2811577.png)
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide](/img/structure/B2811578.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2811580.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}naphthalene-1-carboxamide](/img/structure/B2811584.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2811585.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2811586.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2811587.png)

![4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2811589.png)
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2811590.png)

